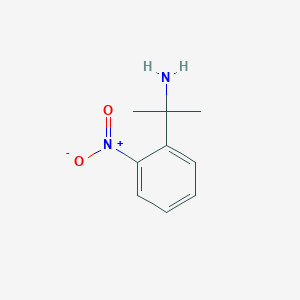

2-(2-Nitrophenyl)propan-2-amine

Übersicht

Beschreibung

2-(2-Nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound is similar to 2-(4-nitrophenyl)propan-2-amine hydrochloride, which has a molecular weight of 216.67 .

Synthesis Analysis

The synthesis of amines like 2-(2-Nitrophenyl)propan-2-amine often involves techniques such as alkylation and acylation . Alkylation involves the reaction of a primary alkyl halide with a primary, secondary, or tertiary amine . Acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis

The molecular structure of amines, including 2-(2-Nitrophenyl)propan-2-amine, involves a nitrogen atom bonded to one or more carbon atoms . A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three .Chemical Reactions Analysis

Amines, including 2-(2-Nitrophenyl)propan-2-amine, can undergo various chemical reactions. One such reaction is the Hofmann elimination, an E2 reaction that converts an amine into an alkene . This reaction occurs with non-Zaitsev regiochemistry to form the less highly substituted double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of amines like 2-(2-Nitrophenyl)propan-2-amine can vary. For example, propan-2-amine, a related compound, is a highly flammable liquid and vapor that may cause drowsiness or dizziness .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Crystallography and Material Science

Summary of the Application

The compound N-(2-nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide, which shares a similar structure with 2-(2-Nitrophenyl)propan-2-amine, has been studied for its crystal structure .

Methods of Application or Experimental Procedures

The crystal structure was determined using X-ray diffraction techniques. The crystal was found to be monoclinic, with specific parameters a = 32.331 (6) Å, b = 4.603 (1) Å, c = 16.254 (3) Å, β = 101.14 (2)°, V = 2373.1 Å .

Results or Outcomes

The crystal structure analysis provided valuable information about the arrangement of atoms in the crystal and their chemical bonds .

Synthesis of Isothiocyanates

Specific Scientific Field

Summary of the Application

Amines, such as 2-(2-Nitrophenyl)propan-2-amine, can be used in the synthesis of isothiocyanates .

Methods of Application or Experimental Procedures

The synthesis involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Results or Outcomes

This method provides a general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates .

General Applications of Amines

Specific Scientific Field

Summary of the Application

Amines, such as 2-(2-Nitrophenyl)propan-2-amine, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Methods of Application or Experimental Procedures

The classification and naming of amines are based on the number of carbon atoms bonded directly to the nitrogen atom .

Results or Outcomes

This classification system is important for the identification and naming of amines in chemical reactions .

Synthesis of Isothiocyanates

Specific Scientific Field

Summary of the Application

Amines, such as 2-(2-Nitrophenyl)propan-2-amine, can be used in the synthesis of isothiocyanates .

Methods of Application or Experimental Procedures

The synthesis involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Results or Outcomes

This method provides a general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates .

Safety And Hazards

Safety and hazards associated with amines like 2-(2-Nitrophenyl)propan-2-amine can also vary. For instance, propan-2-amine is a highly flammable liquid and vapor that may cause serious eye irritation . It’s important to handle such compounds with care, using protective equipment and following safety guidelines .

Zukünftige Richtungen

Future research directions for amines like 2-(2-Nitrophenyl)propan-2-amine could involve exploring their potential applications in various fields. For example, one study utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation . Such research could pave the way for new uses of amines in areas like photolithography and 3D printing .

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMDJSSRYKBKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)

![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)